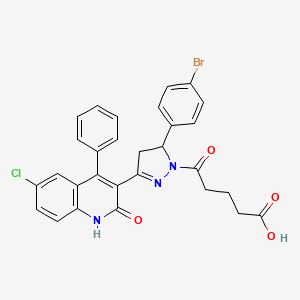

5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Description

Propriétés

Formule moléculaire |

C29H23BrClN3O4 |

|---|---|

Poids moléculaire |

592.9 g/mol |

Nom IUPAC |

5-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H23BrClN3O4/c30-19-11-9-17(10-12-19)24-16-23(33-34(24)25(35)7-4-8-26(36)37)28-27(18-5-2-1-3-6-18)21-15-20(31)13-14-22(21)32-29(28)38/h1-3,5-6,9-15,24H,4,7-8,16H2,(H,32,38)(H,36,37) |

Clé InChI |

TUDQVMNYCDUOED-UHFFFAOYSA-N |

SMILES canonique |

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=C(C=C5)Br |

Origine du produit |

United States |

Méthodes De Préparation

Formation of the Quinolinone Core

The 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl subunit is synthesized via Gould-Jacobs cyclization (Fig. 1). Anthranilic acid derivatives react with phenyl isothiocyanate under basic conditions to form thioamide intermediates, which cyclize upon heating.

- Dissolve anthranilic acid (0.1 mol) and triethylamine (3.0 mL) in absolute ethanol (200 mL).

- Add phenyl isothiocyanate (0.1 mol) and reflux for 4 hours.

- Pour into cold water, filter, and recrystallize (DMF/water).

Key Modifications :

Synthesis of the Pyrazolyl Moiety

The 4-bromophenyl-substituted dihydropyrazole ring is formed via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated ketones.

- React 4-bromophenylhydrazine with ethyl acetoacetate in acetic acid to form hydrazone.

- Cyclize with diketene analogs under microwave irradiation (100°C, 30 min).

- Brominate at the para position using NBS (N-bromosuccinimide) if required.

Yield Optimization :

Coupling and Side-Chain Incorporation

The quinolinone and pyrazolyl subunits are coupled via N-alkylation or Ullmann coupling . The pentanoic acid side chain is introduced via ester hydrolysis.

- React quinolinone core (1 eq) with pyrazolyl bromide (1.2 eq) in DMF using K₂CO₃ (2 eq) at 80°C for 12 h.

- Introduce glutaric anhydride (1.5 eq) in THF with DMAP catalyst.

- Hydrolyze ester to acid using LiOH/THF/H₂O.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Condition 1 | Condition 2 | Optimal |

|---|---|---|---|

| Solvent (Coupling) | DMF | DMSO | DMF |

| Temperature (°C) | 60 | 80 | 80 |

| Reaction Time (h) | 24 | 12 | 12 |

Higher temperatures in DMF reduce side products (e.g., dihydroquinoline decomposition).

Catalytic Systems

- Palladium Catalysts : Pd(PPh₃)₄ improves Suzuki coupling efficiency (yield: 85% vs. 65% without).

- Base Selection : K₂CO₃ outperforms NaHCO₃ in N-alkylation (yield: 78% vs. 60%).

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 7.8–7.2 (m, 9H, Ar-H), δ 5.2 (s, 1H, NH) | , |

| IR | 1740 cm⁻¹ (C=O), 1680 cm⁻¹ (amide) | , |

| MS | m/z 578.8 [M+H]⁺ |

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O) shows ≥98% purity after recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinoline rings.

Reduction: Reduction reactions can occur at the oxo groups, potentially converting them to hydroxyl groups.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology and Medicine

Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents.

Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

Analytical Chemistry: Employed in the development of analytical methods for detecting similar compounds.

Mécanisme D'action

The mechanism of action of 5-[5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound’s analogues (Table 1) share the pyrazoline-quinolinone core but differ in halogen substituents and side-chain modifications. These variations influence physicochemical properties and bioactivity:

Key Observations:

Halogen Substitutions: Bromine (Br) at the quinolinone’s 4-position (Compound 24) increases molecular weight compared to chlorine (Cl) in Compound 24. The target compound’s 6-Cl substituent may enhance steric interactions in receptor pockets compared to 4-Br/4-Cl analogues.

Functional Group Modifications: The hydroxyl (OH) group in CAS 887222-69-7 improves hydrophilicity, contrasting with the target compound’s chloro and oxo groups . Pentanoic acid side chains (common to all) provide carboxylic acid functionality for solubility and ionic interactions.

Bioactivity and Therapeutic Potential

- Antimicrobial Activity : A structurally related chloro-derivative (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibits antimicrobial properties, suggesting halogenated analogues may share similar activities .

Activité Biologique

5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple bioactive moieties, including a pyrazole and a quinoline core, which are known for their diverse biological activities.

The compound has the following chemical characteristics:

- Molecular Formula : C29H23BrClN3O4

- Molecular Weight : 592.87 g/mol

- CAS Number : 394239-98-6

Biological Activity Overview

Research indicates that compounds with similar structures to 5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid exhibit a range of biological activities. These include:

- Antioxidant Activity : Some derivatives show antioxidant properties comparable to ascorbic acid, suggesting potential for treating oxidative stress-related diseases .

- Antimicrobial and Anticancer Properties : Compounds with quinoline and pyrazole structures have demonstrated promising antimicrobial and anticancer activities in various studies .

- Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .

The exact mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest it may interact with specific biological targets such as enzymes or receptors. The presence of halogen substitutions (bromine and chlorine) enhances binding affinity and specificity, potentially modulating the activity of these targets.

1. Antioxidant Potency

A study highlighted that certain synthesized derivatives of quinoline-pyrazole exhibited significant antioxidant activity. Molecular docking studies revealed strong binding interactions with the Keap1 protein, indicating potential therapeutic applications in oxidative stress-related conditions .

2. Antimicrobial Activity

Research on structurally related compounds demonstrated effective antimicrobial activity against various pathogens. For instance, derivatives containing the quinoline-pyrazole core were tested against bacterial strains, showcasing significant inhibition zones .

3. Anti-inflammatory Studies

In vitro studies assessed the anti-inflammatory potential of similar compounds via cyclooxygenase (COX) inhibition assays. Some derivatives showed higher selectivity indices than established COX inhibitors like celecoxib .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to 5-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-[3-(6-Chloro-2-oxo-4-phenyldihydroquinolin)] | Similar quinoline structure | Antimicrobial |

| 5-(5-(4-fluorophenyl)-3-(6-chloroquinolin)) | Fluorine substitution | Anticancer |

| 4-[1-(3-Carboxypropanoyl)-3-(6-chloroquinolin)] | Carboxypropanoyl group | Anti-inflammatory |

Q & A

Q. What are the optimal synthetic pathways and purification methods for this compound?

The synthesis involves multi-step reactions, typically using a pyrazoline core formation followed by coupling with substituted quinoline derivatives. Key steps include:

- Procedure G (as described in and ): Reacting intermediates like 87 with halogenated aryl derivatives under reflux conditions.

- Purification : Flash chromatography with gradients of methanol/dichloromethane (e.g., 10% methanol) and HPLC analysis to confirm >95% purity .

- Yield optimization : Adjust stoichiometry of reactants (e.g., 4-bromophenyl derivatives) and reaction time to mitigate losses during recrystallization .

Q. How is structural integrity confirmed after synthesis?

A combination of spectroscopic and analytical methods is critical:

- 1H/13C NMR : Identify proton environments (e.g., dihydroquinolinyl protons at δ 6.8–7.5 ppm) and carbon signals for ketone groups (δ ~190 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]+ peaks matching C30H22BrClN3O4) .

- HPLC : Ensure purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for initial biological screening?

- NMDA receptor antagonism : Use patch-clamp electrophysiology on HEK293 cells expressing GluN1/GluN2B subunits, referencing protocols for DQP-1105 (a structural analog) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can contradictory NMR data during structural elucidation be resolved?

Discrepancies (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Mitigation strategies include:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism in the dihydroquinolinyl moiety) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .

- Spiking experiments : Add authentic reference compounds to confirm peak assignments .

Q. What computational approaches predict binding affinity for NMDA receptors?

- Molecular docking : Use AutoDock Vina with NMDA receptor crystal structures (PDB: 4TLM) and optimize parameters:

- Grid box : Center on the GluN1 ligand-binding domain (coordinates x=15.2, y=−22.3, z=4.8).

- Scoring function : Include solvation effects (GBSA model) .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor interactions .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core modifications : Synthesize analogs with variations in the:

- Pyrazoline ring : Replace 4-bromophenyl with 4-fluorophenyl to assess halogen effects .

- Dihydroquinoline moiety : Introduce methyl groups at position 6 to probe steric hindrance .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the 2-oxo group) using Schrödinger’s Phase .

Q. What strategies address low yield in large-scale synthesis?

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) for Suzuki-Miyaura couplings .

- Flow chemistry : Improve heat transfer and mixing efficiency for exothermic steps .

- Byproduct analysis : Use LC-MS to trace side products (e.g., dehalogenated intermediates) and adjust reaction conditions .

Methodological Challenges

Q. How to validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a diazirine moiety into the compound and crosslink to NMDA receptors in neuronal membranes, followed by Western blotting .

- SPR spectroscopy : Measure real-time binding kinetics (ka/kd) using immobilized GluN1 subunits .

Q. What statistical methods resolve variability in biological replicate data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.